Conformational Bias: Stabilization of γ-Turns vs. Proline's Polyproline II Helix
Azetidine-derived amino acids with a 3-acetic acid moiety induce a distinct conformational bias compared to proline. In a comparative study of model tetrapeptides using NMR and molecular modeling, the 2-alkyl-2-carboxyazetidine (Aze) residue, which shares the azetidine core with the target compound, effectively stabilized γ-turn-like conformations [1]. This contrasts with the conformational preferences of analogous peptides containing proline (Pro) or α-methylproline (α-MePro), which favored different backbone geometries [1].
| Evidence Dimension | Backbone Conformational Preference (Tetrapeptide Model) |
|---|---|
| Target Compound Data | Stabilization of γ-turn conformation (inferred from Aze-containing analogs) |
| Comparator Or Baseline | Proline (Pro) or α-methylproline (α-MePro) residues |
| Quantified Difference | Qualitative shift in NMR conformational ensemble from PPII/β-turn to γ-turn populations |
| Conditions | NMR spectroscopy and molecular modeling in solution for model tetrapeptides R2CO-2-R1Aze-L-Ala-NHMe vs. Pro/α-MePro analogs [1] |
Why This Matters
Procurement of this specific azetidine derivative is essential for peptide projects where a γ-turn conformation is required for target binding or activity.
- [1] Baeza, J. L., Gerona-Navarro, G., de Vega, M. J. P., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(5), 1704-1715. View Source
